9-Hydroperoxy-11,12-octadecadienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

9-Hydroperoxy-10,12-octadecadienoic acid, commonly referred to as 9-HpODE, is a hydroperoxide derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a significant role in various biological processes and is involved in the metabolic pathways of lipids. 9-HpODE exists in two stereoisomer forms: 9(S)-HpODE and 9(R)-HpODE, which differ based on the configuration of their hydroxy groups. The compound is characterized by its molecular formula and a molecular weight of approximately 312.44 g/mol .

9-HpODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases. This reaction leads to the generation of hydroperoxides, which can further undergo various transformations. For example, 9-HpODE can be converted into several metabolites, including:

- 9-keto-10,12-octadecadienoic acid

- 9-hydroxy-10,12-octadecadienoic acid

- 9,10-epoxy-11-hydroxy-12-octadecenoic acid

- 9,10,13-trihydroxy-11-octadecenoic acid .

These transformations illustrate the compound's reactivity and its potential to participate in complex biochemical pathways.

9-HpODE exhibits notable biological activities, particularly in the context of oxidative stress and inflammation. It has been identified as a signaling molecule that can modulate cellular responses. For instance:

- Antibacterial Activity: Research indicates that 9-HpODE and its derivatives can inhibit the growth of certain bacteria, such as Erwinia carotovora, suggesting a potential role in plant defense mechanisms .

- Oxidative Stress Response: The compound is involved in lipid peroxidation processes that contribute to oxidative stress in cells. This has implications for various diseases characterized by inflammation and oxidative damage .

The synthesis of 9-HpODE primarily occurs through enzymatic pathways involving lipoxygenase enzymes. The process can be summarized as follows:

- Starting Material: Linoleic acid is the precursor.

- Enzymatic Reaction: Lipoxygenase catalyzes the oxidation of linoleic acid to form hydroperoxides, including 9-HpODE.

- Isolation: The product can be isolated from biological tissues or synthesized in vitro using purified enzymes .

Additionally, chemical synthesis methods may also be employed to produce 9-HpODE for research purposes.

9-HpODE has several applications across different fields:

- Research: It serves as a valuable tool for studying lipid metabolism and oxidative stress.

- Pharmaceuticals: Due to its antibacterial properties, it may have potential applications in developing new antimicrobial agents.

- Agriculture: Its role in plant defense mechanisms makes it relevant for enhancing crop resilience against pathogens .

Interaction studies involving 9-HpODE focus on its effects on cellular pathways and other biomolecules:

- Cellular Signaling: It can influence signaling pathways related to inflammation and apoptosis.

- Metabolic Pathways: Interaction with other fatty acids and metabolites can alter lipid profiles and cellular responses to stress .

Research continues to explore how 9-HpODE interacts with various biological systems and its implications for health and disease.

Several compounds are structurally or functionally similar to 9-HpODE. These include:

The uniqueness of 9-HpODE lies in its specific formation from linoleic acid via lipoxygenase action and its distinct biological activities related to oxidative stress responses.

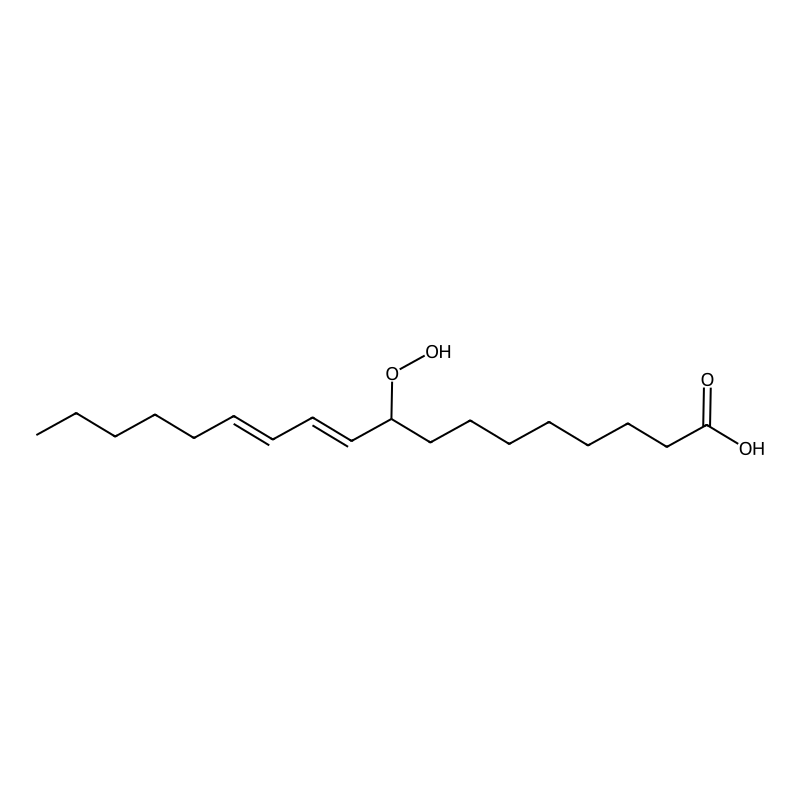

9-Hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) is a polyunsaturated fatty acid hydroperoxide derived from linoleic acid (18:2 n-6). Its systematic IUPAC name is (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, reflecting the positions of the hydroperoxy group (-OOH) at carbon 9 and the conjugated double bonds at carbons 10–11 (trans) and 12–13 (cis). The molecular formula is C₁₈H₃₂O₄, with a molecular weight of 312.45 g/mol.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 63121-49-3 (racemic mixture) | |

| SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |

| InChI Key | JGUNZIWGNMQSBM-UHFFFAOYSA-N |

Synonyms include 9-hydroperoxylinoleic acid, 9-HPODE, and E,E-9-HpODE. Stereochemical variants, such as 9(S)-HpODE and 9(R)-HpODE, are distinguished by the configuration of the hydroperoxy group.

Structural Characteristics and Stereochemical Variants

9-HpODE is characterized by a 18-carbon chain with a hydroperoxy group at position 9 and two double bonds at positions 10–11 (E) and 12–13 (Z). The stereochemistry of the hydroperoxy group significantly influences its biological activity:

- 9(S)-HpODE: Predominant enantiomer in enzymatic biosynthesis, produced by lipoxygenases (LOXs) with S-stereospecificity.

- 9(R)-HpODE: Less common, formed non-enzymatically via free radical oxidation.

Structural Comparison with 9-HODE:

9-HpODE is the precursor to 9-hydroxyoctadecadienoic acid (9-HODE), formed through reduction of the hydroperoxy group. While 9-HpODE is reactive and short-lived, 9-HODE is stable and serves as a biomarker for oxidative stress.

Natural Occurrence and Biosynthetic Pathways

9-HpODE is ubiquitously found in plants, fungi, and mammalian tissues, where it participates in oxidative stress responses and signaling.

Biosynthesis:

- Substrate: Linoleic acid (18:2 n-6), obtained from dietary sources like safflower oil or corn oil.

- Enzymatic Oxidation:

Key Biosynthetic Pathways:

| Organism | Enzyme | Product | Role | |

|---|---|---|---|---|

| Nicotiana benthamiana | 9-LOX | 9(S)-HpODE | Defense against pathogens | |

| Human endothelial cells | Cyclooxygenase | 9-HpODE/13-HpODE | Modulation of prostaglandins |

In plants, 9-HpODE is further metabolized by hydroperoxide lyases (HPLs) to produce C₉ aldehydes (e.g., nonenal), which contribute to defense mechanisms against herbivores and pathogens.

Non-Enzymatic Formation:

Under oxidative stress, linoleic acid reacts with reactive oxygen species (ROS) to form racemic 9-HpODE via free radical chain reactions.

Linoleic Acid as a Precursor: Lipoxygenase-Mediated Oxidation

9-Hydroperoxy-10E,12Z-octadecadienoic acid represents a critical intermediate in the metabolic pathway of linoleic acid, serving as a fundamental building block in the lipoxygenase cascade [1] [8]. The compound possesses the molecular formula C₁₈H₃₂O₄ with a molecular weight of 312.44 g/mol [23] [25]. The systematic nomenclature describes this molecule as (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, highlighting its specific stereochemical configuration [29] [30].

Linoleic acid, an eighteen-carbon polyunsaturated fatty acid containing two cis double bonds at positions 9 and 12, serves as the primary substrate for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [5] [22]. The lipoxygenase-mediated oxidation process involves the stereospecific insertion of molecular oxygen at the carbon-9 position of the linoleic acid backbone [17] [21]. This enzymatic transformation represents one of the most important oxidative modifications of polyunsaturated fatty acids in biological systems [14] [32].

The reaction mechanism proceeds through a well-characterized pathway involving hydrogen abstraction from the bis-allylic methylene group at carbon-11, followed by molecular oxygen insertion and subsequent rearrangement to form the conjugated hydroperoxide product [36] [40]. The iron-containing lipoxygenase enzymes catalyze this transformation with remarkable regio- and stereoselectivity, predominantly producing the S-enantiomer of 9-hydroperoxy-10E,12Z-octadecadienoic acid [14] [21].

Research conducted on potato tubers has revealed a unique lipoxygenase pathway that specifically forms 9-hydroperoxy-10E,12Z-octadecadienoic acid from linoleic acid with exceptional positional specificity [1] [20]. The potato enzyme demonstrates 95% selectivity for the 9-position, with only 5% formation of the 13-hydroperoxide isomer [20]. This high degree of selectivity distinguishes the potato 9-lipoxygenase from other plant lipoxygenases that typically favor 13-position oxygenation [1] [20].

Enzymatic vs. Non-Enzymatic Formation Mechanisms

The formation of 9-hydroperoxy-10E,12Z-octadecadienoic acid occurs through both enzymatic and non-enzymatic pathways, each exhibiting distinct characteristics and biological significance [11] [40]. Understanding these different formation mechanisms is crucial for elucidating the compound's role in various physiological and pathological processes [22] [40].

Table 1: Comparison of Enzymatic vs Non-Enzymatic 9-HpODE Formation Mechanisms

| Formation Mechanism | Reaction Conditions | Stereoselectivity | Product Distribution | Rate Characteristics | Biological Relevance |

|---|---|---|---|---|---|

| Enzymatic (9-Lipoxygenase) | pH 5.5-6.0, Presence of iron cofactor | High (predominantly S-configuration) | 95% 9-HpODE (potato enzyme) | Substrate saturation kinetics | Plant defense, Signaling |

| Autoxidation (Free radical) | Presence of molecular oxygen, Radical initiators | Racemic mixture (R and S) | Mixed hydroperoxides (9- and 13-) | Chain reaction mechanism | Oxidative stress, Membrane damage |

| Singlet oxygen oxidation | Photosensitizers, Light exposure | Racemic mixture | Mixed positional isomers | Light-dependent | Cellular oxidative stress |

| Photochemical oxidation | UV light, Photosensitizers | Racemic mixture | Mixed isomers | Light-dependent | Environmental degradation |

Enzymatic formation through lipoxygenase action represents the primary biosynthetic route for 9-hydroperoxy-10E,12Z-octadecadienoic acid in living organisms [17] [21]. This process exhibits high stereoselectivity, predominantly producing the S-enantiomer with greater than 79% enantiomeric excess [28]. The enzymatic mechanism requires specific cofactors, including non-heme iron, and operates optimally at slightly acidic pH conditions ranging from 5.5 to 6.0 [20] [36].

Non-enzymatic formation occurs through several distinct pathways, including free radical autoxidation, singlet oxygen-mediated oxidation, and photochemical processes [11] [39] [40]. Autoxidation represents a significant non-enzymatic pathway that proceeds through radical chain reactions involving hydroxyl radicals, peroxy radicals, and alkoxy radicals [12] [39]. This mechanism produces racemic mixtures of both 9-hydroperoxy-10E,12Z-octadecadienoic acid and its 13-hydroperoxide isomer [5] [40].

The autoxidation process begins with hydrogen abstraction from the bis-allylic methylene group, followed by rapid oxygen addition to form peroxyl radicals [40] [42]. The propagation phase involves hydrogen abstraction from additional fatty acid molecules, creating a self-sustaining chain reaction [40] [46]. Recent studies have identified alpha-acyloxyalkyl hydroperoxides as key indicators of Criegee intermediate-mediated autoxidation pathways, highlighting the complexity of non-enzymatic oxidation mechanisms [12] [46].

Singlet oxygen-mediated formation represents another important non-enzymatic pathway, particularly relevant under conditions of photosensitized oxidation [44] [45]. This mechanism involves energy transfer from excited photosensitizers to molecular oxygen, generating highly reactive singlet oxygen species that directly attack the double bonds of linoleic acid [44] [45]. The resulting products include both 9- and 13-hydroperoxides in racemic forms [5] [45].

Role of Plant and Mammalian Lipoxygenases in 9-HpODE Production

Plant and mammalian lipoxygenases exhibit distinct characteristics and functional roles in 9-hydroperoxy-10E,12Z-octadecadienoic acid production, reflecting their evolutionary adaptation to different biological requirements [14] [35]. These enzymes represent a diverse family of non-heme iron-containing dioxygenases that catalyze the stereospecific oxygenation of polyunsaturated fatty acids [32] [35].

Table 2: Enzymatic Properties of Lipoxygenases Producing 9-HpODE

| Enzyme Source | Enzyme Classification | Molecular Weight (kDa) | pH Optimum | Substrate Specificity | Product Configuration |

|---|---|---|---|---|---|

| Potato tubers (Solanum tuberosum) | 9-Lipoxygenase | ~100 | 5.5-6.0 | Linoleic acid (95% 9-position) | 9S-HpODE |

| Arabidopsis thaliana (AtLOX1) | 9-Lipoxygenase | Not specified | Not specified | High specificity for C18 fatty acids | 9S-HpODE |

| Nicotiana benthamiana (Nb-9-LOX) | 9/13-Lipoxygenase (9-predominant) | Not specified | Not specified | Both 9- and 13-LOX activity | Predominantly 9S-HpODE |

| Marine green alga (Ulva conglobata) | 9-Lipoxygenase | Not specified | Not specified | Linoleic and linolenic acid | 9R-HpODE (>99% ee) |

| Pepper (Capsicum annuum CaLOX1) | 9-Lipoxygenase | Not specified | Not specified | 9-specific lipoxygenase | Not specified |

| Soybean (Glycine max LOX-3) | 9-Lipoxygenase | ~94 | Not specified | Linoleic acid | Not specified |

Plant lipoxygenases demonstrate remarkable diversity in their positional and stereochemical specificity for 9-hydroperoxy-10E,12Z-octadecadienoic acid formation [10] [13]. The potato tuber lipoxygenase represents a unique example of a 9-specific enzyme that converts linoleic acid almost exclusively to 9-hydroperoxy-10E,12Z-octadecadienoic acid [1] [20]. This enzyme exhibits optimal activity at pH 5.5-6.0 and demonstrates a half-maximal velocity at 0.1 mM linoleic acid concentration [20].

Recent characterization of plant 9-lipoxygenases has revealed their involvement in defense responses and developmental processes [15] [19]. The pepper 9-lipoxygenase gene CaLOX1 functions in both defense mechanisms and stress responses, demonstrating the multifaceted roles of these enzymes in plant physiology [15]. Similarly, the tobacco 9-lipoxygenase from Nicotiana benthamiana exhibits both 9- and 13-lipoxygenase activities, with high predominance for 9-position oxygenation [16].

Marine organisms present unique examples of 9-lipoxygenase activity, as demonstrated by the marine green alga Ulva conglobata [7]. This enzyme produces 9-hydroperoxy-10E,12Z-octadecadienoic acid with exceptional enantiomeric excess greater than 99%, but notably generates the R-enantiomer rather than the S-form typical of terrestrial plants [7]. This stereochemical difference highlights the evolutionary divergence of lipoxygenase specificity across different organisms [7].

Table 3: Substrate Specificity of Different 9-Lipoxygenases

| Substrate | Potato 9-LOX Activity | AtLOX1 Activity | StLOX1 Activity | Ulva 9-LOX Activity |

|---|---|---|---|---|

| Linoleic acid (18:2) | High (100%) | High | High | High (9R-HpODE) |

| α-Linolenic acid (18:3) | High (equal to linoleic) | Comparable to linoleic | Not specified | High (9R-HpOTrE) |

| γ-Linolenic acid (18:3) | Not tested | Not tested | Not specified | Not tested |

| Arachidonic acid (20:4) | Not tested | Racemic products | 5S-HpETE formation | Not tested |

| Esterified fatty acids | No activity | No activity | No activity | Not tested |

Mammalian lipoxygenases exhibit different characteristics compared to their plant counterparts, with most mammalian enzymes showing preference for 13-position oxygenation of linoleic acid [35] [38]. However, recent research has identified mammalian systems capable of producing 9-hydroperoxy-10E,12Z-octadecadienoic acid through specific enzymatic pathways [22] [35]. Human airway epithelial cells demonstrate the ability to process 9-hydroperoxy-10E,12Z-octadecadienoic acid through glutathione peroxidase 4-mediated mechanisms [22].

The structural basis for lipoxygenase specificity involves complex interactions between the substrate and the enzyme active site [14] [21]. Site-directed mutagenesis studies have revealed that conserved amino acid residues, particularly valine at position 576 in potato lipoxygenase, play crucial roles in determining positional specificity [21]. Modification of this residue can alter the enzyme's preference from 9- to 11-position oxygenation when using arachidonic acid as substrate [21].

The biological significance of 9-lipoxygenase-derived products extends beyond simple metabolic intermediates [19] [34]. These enzymes participate in complex signaling networks that regulate oxidative stress responses, lipid peroxidation control, and plant defense mechanisms [19]. The 9-lipoxygenase pathway exhibits antagonistic relationships with ethylene signaling, suggesting intricate regulatory mechanisms that coordinate multiple stress response pathways [19].

9-Hydroperoxy-10,12-octadecadienoic acid exhibits characteristic hydroperoxide reactivity that fundamentally distinguishes it from its corresponding hydroxyl derivative. The compound demonstrates potent oxidizing properties through its hydroperoxide functional group, which serves as a primary driver of its biological and chemical activities [1] [2].

Glutathione Redox System Interactions

The compound directly induces glutathione oxidation in human airway epithelial cells through a mechanism that is independent of hydrogen peroxide formation [1]. This unique characteristic sets 9-hydroperoxy-10,12-octadecadienoic acid apart from other oxidizing agents, as the oxidation occurs through direct interaction with glutathione peroxidase 4 rather than through secondary hydrogen peroxide production [1] [2]. The process involves a dose-dependent increase in glutathione oxidation at concentrations ranging from 5 to 25 micromolar, demonstrating the compound's significant redox activity at physiologically relevant concentrations [1].

Metal-Catalyzed Redox Reactions

Iron-catalyzed oxidation represents a critical pathway for 9-hydroperoxy-10,12-octadecadienoic acid reactivity. In the presence of ferrous ions, the compound undergoes rapid decomposition through Fenton-type reactions that generate hydroxyl radicals and propagate lipid peroxidation cascades [3]. The hydroperoxide group readily reacts with catalytic amounts of iron, leading to the formation of alkoxyl radicals that initiate complex secondary oxidation processes [3] [4].

Enzymatic Reduction Pathways

The primary metabolic fate of 9-hydroperoxy-10,12-octadecadienoic acid involves enzymatic reduction to its corresponding hydroxyl derivative, 9-hydroxyoctadecadienoic acid. This reduction occurs rapidly in biological systems through the action of glutathione peroxidases and other cellular reducing enzymes [1] [5]. The reduction process represents a critical detoxification mechanism that prevents accumulation of the reactive hydroperoxide species [5].

Solubility and Stability Under Physiological Conditions

Aqueous Solubility Characteristics

9-Hydroperoxy-10,12-octadecadienoic acid demonstrates limited aqueous solubility with a reported solubility of approximately 1 milligram per milliliter in phosphate-buffered saline at physiological pH [6]. This relatively low aqueous solubility reflects the compound's lipophilic nature, characterized by a logarithmic partition coefficient of 6.14 [7]. The compound exhibits significantly better solubility in polar organic solvents, with solubility reaching approximately 50 milligrams per milliliter in dimethyl sulfoxide and dimethyl formamide when purged with inert gas [6] [8].

Organic Solvent Compatibility

The compound shows excellent solubility in organic solvents, particularly ethanol, where it is commonly supplied as a stock solution [6]. Dimethyl sulfoxide and dimethyl formamide serve as preferred solvents for biological applications, though they require purging with inert gas to prevent oxidative degradation [6] [8]. The compound's appearance as a colorless to pale yellow liquid facilitates its handling in organic solvent systems [9] [10].

Physiological pH Stability

Under physiological conditions at pH 7.4, 9-hydroperoxy-10,12-octadecadienoic acid demonstrates remarkable stability against further oxidation. Research findings indicate that the compound remains highly stable even when subjected to oxidative stress conditions that would typically promote lipid peroxidation [3]. This stability persists in the presence of iron ions, ascorbate, and hydrogen peroxide, suggesting that the compound possesses inherent resistance to oxidative degradation under physiological conditions [3].

Temperature-Dependent Stability

The compound's stability exhibits significant temperature dependence. At 40 degrees Celsius, 9-hydroperoxy-10,12-octadecadienoic acid demonstrates slow but measurable formation and accumulation [11]. However, at 99 degrees Celsius, partial degradation occurs within 8 to 24 hours, with the degradation rate increasing with prolonged exposure [11]. At 180 degrees Celsius, the compound undergoes complete decomposition within 15 to 30 minutes, indicating thermal instability at elevated temperatures [11].

Isomerization and Degradation Pathways

Stereoisomeric Conversions

9-Hydroperoxy-10,12-octadecadienoic acid exists in multiple stereoisomeric forms, primarily the 9(S)-hydroperoxy and 9(R)-hydroperoxy configurations [12] [13] [14]. These stereoisomers exhibit different biological activities and formation mechanisms, with the S-isomer typically showing greater biological activity [14]. The formation of specific stereoisomers depends on the oxidation mechanism, with enzymatic processes favoring the S-configuration while non-enzymatic oxidation produces racemic mixtures [12] [13].

Geometric Isomerization

The compound undergoes geometric isomerization involving the double bond configurations at positions 10 and 12 [12] [15] [14]. The predominant form features (10E,12Z) geometry, representing the more stable configuration under most conditions [12] [15]. However, thermal stress and specific oxidative conditions can promote formation of the (10E,12E) isomer, which exhibits different physical and chemical properties [15] [14].

Hock Rearrangement Pathway

The Hock rearrangement represents a fundamental degradation pathway for 9-hydroperoxy-10,12-octadecadienoic acid under acidic conditions [4]. This mechanism involves acid-catalyzed cleavage of the hydroperoxide group, leading to the formation of aldehydic products including 3(Z)-nonenal and 9-oxononanoic acid [4]. The rearrangement occurs readily at room temperature in the presence of acidic species, making it a significant degradation pathway in biological systems [4].

Hematin-Catalyzed Decomposition

Heme-catalyzed degradation initiates through the formation of alkoxyl radicals that propagate complex reaction cascades [16] [17]. This pathway produces epoxy-allylic ketones and diepoxy radical intermediates through a proposed pseudo-symmetrical mechanism [16]. The decomposition process involves multiple steps, ultimately yielding trihydroxy derivatives and other oxygenated products [17].

Thermal Decomposition Mechanisms

At elevated temperatures, 9-hydroperoxy-10,12-octadecadienoic acid undergoes thermal decomposition through multiple pathways involving favorable scission, radical delocalization, and cyclization reactions [18] [19]. The decomposition products include volatile aldehydes, ketones, and rearranged positional isomers such as 8-hydroperoxy-octadecadienoic acid and 14-hydroperoxy-octadecadienoic acid [18] [19]. These thermal pathways contribute significantly to the formation of flavor compounds in heated lipid systems [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types